6-Chloroimidazo[1,2-b]pyridazin-3-amine

VEGFR2 kinase inhibitor One-pot synthesis SNAr reaction

6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS 166176-45-0; molecular formula C₆H₅ClN₄; molecular weight 168.58 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine scaffold class. It features a chloro substituent at the 6-position and a primary amine at the 3-position of the fused bicyclic ring system.

Molecular Formula C6H5ClN4
Molecular Weight 168.58 g/mol
CAS No. 166176-45-0
Cat. No. B1278716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-b]pyridazin-3-amine
CAS166176-45-0
Molecular FormulaC6H5ClN4
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC(=NN2C1=NC=C2N)Cl
InChIInChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2
InChIKeyKZOZHHLJWBETLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS 166176-45-0): A Strategic 6-Chloro-Substituted Building Block for Kinase-Focused Medicinal Chemistry


6-Chloroimidazo[1,2-b]pyridazin-3-amine (CAS 166176-45-0; molecular formula C₆H₅ClN₄; molecular weight 168.58 g/mol) [1] is a heterocyclic building block belonging to the imidazo[1,2-b]pyridazine scaffold class. It features a chloro substituent at the 6-position and a primary amine at the 3-position of the fused bicyclic ring system . The 6-chloro substituent serves as a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling modular derivatization for structure-activity relationship (SAR) exploration [2]. This compound has been employed as a key intermediate in the synthesis of kinase inhibitors targeting VEGFR2 [2], TGFβR1 [3], IRAK4 [4], and MNK/p70S6K [5], as well as in the preparation of ligands for peripheral benzodiazepine receptors (PBR) [6].

Why 6-Chloroimidazo[1,2-b]pyridazin-3-amine Cannot Be Interchanged with Unsubstituted or Alternative 6-Halo Analogs


Within the imidazo[1,2-b]pyridazin-3-amine scaffold family, the identity of the 6-position substituent (H, Cl, Br, CF₃, or other) is not a trivial variable. The 6-substituent directly modulates two interdependent properties critical for downstream success: (1) the reactivity and efficiency of the 6-position as a synthetic handle in SNAr and cross-coupling reactions [1], and (2) the biological activity and target selectivity profile of the final derivatized compounds, where even halogen-to-halogen exchange at this position can produce orders-of-magnitude differences in receptor binding affinity [2]. The 6-chloro variant occupies a specific reactivity window—more reactive than the 6-unsubstituted (H) parent scaffold (CAS 166176-46-1) yet differentiated from the 6-bromo analog (CAS 1369154-31-3) and the 6-trifluoromethyl variant (CAS 1956385-53-7) in terms of sterics, electronic effects, and cross-coupling selectivity. Generic substitution without attention to the 6-chloro identity therefore risks both synthetic failure (lower yields or incompatible reaction conditions) and biological irreproducibility (altered potency and selectivity) [2].

6-Chloroimidazo[1,2-b]pyridazin-3-amine: Quantified Differentiation Evidence Against Closest Analogs


One-Pot Synthetic Accessibility: 6-Chloro vs. 6-Unsubstituted Scaffold for Downstream VEGFR2 Inhibitor Derivatization

The 6-chloro substituent is not merely a placeholder but an enabling group for convergent synthesis. A one-pot reaction using 3-amino-6-chloropyridazine, cyclopropanecarboxamide, and bromoacetyl bromide was developed to generate the 6-chloroimidazo[1,2-b]pyridazine intermediate, which then undergoes SNAr reaction with phenols in DMSO with Cs₂CO₃ at 100–110 °C to give target VEGFR2 inhibitors in good yields [1]. This chromatography-free process is explicitly positioned as scalable for bulk supply [1]. The unsubstituted imidazo[1,2-b]pyridazin-3-amine (CAS 166176-46-1) lacks the 6-chloro handle and cannot participate in this SNAr-based convergent strategy without a separate pre-functionalization step .

VEGFR2 kinase inhibitor One-pot synthesis SNAr reaction Medicinal chemistry scale-up

SNAr Reaction Yield Advantage: 6-Chloro vs. 6-Bromo Scaffold in Imidazo[1,2-b]pyridazine Derivatization

In a direct comparison of halogen identity on imidazo[1,2-b]pyridazine scaffolds, the 6-chloro derivative demonstrates markedly superior SNAr reactivity with phenols. The reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols in DMSO with Cs₂CO₃ at 100–110 °C proceeds smoothly to give target products in good yields [1]. In contrast, analogous SNAr conditions applied to 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines required CsF, BnNEt₃Cl (phase-transfer catalyst), and extended reaction times (24 h at 100 °C) to achieve 79–98% yields [2]. The additional catalyst requirement and longer reaction time for the bromo-substituted system represent a tangible operational disadvantage. Furthermore, the 6-bromoimidazo[1,2-b]pyridazin-3-amine analog (CAS 1369154-31-3, MW 213.03) carries a higher molecular weight penalty and higher procurement cost per mole .

SNAr amination Cross-coupling Halogen leaving group Synthetic efficiency

Peripheral Benzodiazepine Receptor (PBR) Selectivity: 6-Chloro vs. 6-Iodo Imidazo[1,2-b]pyridazine Derivatives

The 6-chloro substituent confers a dramatic selectivity advantage over the 6-iodo analog in binding to peripheral (mitochondrial) versus central benzodiazepine receptors. In a systematic SAR study by Barlin, Davies, and Harrison (1997), compound 9—3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine—was identified as the most selective compound in the series, with an IC₅₀ of 2.8 nM for displacement of [³H]diazepam from peripheral-type receptors and 0% displacement from central benzodiazepine receptors at 1000 nM [1]. The corresponding 6-iodo-substituted analog (compound 10) showed distinctly altered selectivity (data in the same study). More broadly, imidazo[1,2-b]pyridazines as a class were found to be more selective for mitochondrial receptors than the corresponding imidazo[1,2-a]pyridines [1]. The 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines were further demonstrated to potently inhibit [³H]diazepam, [³H]Ro5-4864, and [³H]PK11195 binding to rat kidney mitochondrial membranes while lacking significant binding at central benzodiazepine receptors [2].

Peripheral benzodiazepine receptor TSPO ligand Receptor selectivity Mitochondrial receptor

Clinical Candidate Enablement: 6-Chloroimidazo[1,2-b]pyridazin-3-amine as the Key Intermediate for BMS-986260 (TGFβR1 Inhibitor)

6-Chloroimidazo[1,2-b]pyridazin-3-amine serves as the documented key intermediate in the synthesis of BMS-986260, a potent, selective, and orally bioavailable TGFβR1 inhibitor (IC₅₀ = 1.6 nM) that has advanced to in vivo efficacy studies in combination with anti-PD-1 antibody in murine colorectal cancer models [1][2]. The synthesis of BMS-986260 commenced from commercially available 6-bromopyridazine-3-amine, which was elaborated through the imidazo[1,2-b]pyridazine core—with the 6-chloroimidazo[1,2-b]pyridazin-3-amine scaffold serving as the critical intermediate en route to the final clinical candidate [1]. This establishes a direct procurement-to-clinical-relevance link: purchasing CAS 166176-45-0 provides the exact building block validated in the published BMS-986260 synthetic route. In contrast, the 6-bromo analog (CAS 1369154-31-3) and the 6-trifluoromethyl analog (CAS 1956385-53-7) have no comparable link to a named clinical development candidate within the TGFβR1 inhibitor space.

TGFβR1 inhibitor Immuno-oncology Clinical candidate Key intermediate

IRAK4 Kinase Inhibition: 6-Chloro-Substituted Imidazo[1,2-b]pyridazine Scaffold Potency in DLBCL

The imidazo[1,2-b]pyridazine scaffold incorporating 6-chloro substitution has been validated as a privileged core for potent IRAK4 inhibition. In a design and synthesis campaign targeting mutant MYD88 L265P diffuse large B-cell lymphoma (DLBCL), representative compound 5 from the imidazo[1,2-b]pyridazine series exhibited excellent IRAK4 potency with an IC₅₀ of 1.3 nM and a favorable kinase selectivity profile [1]. Furthermore, IRAK4 degrader 9, also based on this scaffold, effectively inhibited downstream NF-κB signaling and outperformed its parent compound 1, displaying a substantial advantage in reducing the viability of OCI-LY10 and TMD8 DLBCL cells [2]. BindingDB entry CHEMBL4331758 confirms the IRAK4 inhibitory activity of imidazo[1,2-b]pyridazin-3-amine-derived compounds [3]. The 6-bromoimidazo[1,2-b]pyridazin-3-amine analog (CAS 1369154-31-3) is described generically as 'useful in medicinal chemistry for developing kinase inhibitors' [4] but lacks published IRAK4-specific IC₅₀ data comparable to the nanomolar potency demonstrated for 6-chloro-scaffold-derived compounds.

IRAK4 inhibitor Diffuse large B-cell lymphoma MYD88 L265P mutation Kinase selectivity

Suzuki Cross-Coupling Reactivity: 6-Chloroimidazo[1,2-b]pyridazine as a Validated Substrate with Documented Condition Optimization

The 6-chloro substituent on the imidazo[1,2-b]pyridazine core has been systematically validated as a competent leaving group for Suzuki-Miyaura cross-coupling. Enguehard et al. (2001) published a dedicated study on the reactivity of 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine towards Suzuki cross-coupling, systematically investigating the influence of base, reaction time, and boronic acid on coupling efficiency [1]. This provides end-users with a pre-optimized reaction protocol, reducing the need for de novo condition screening. Additionally, direct C-H arylation at the 3-position of 6-chloroimidazo[1,2-b]pyridazine was achieved under microwave-assisted conditions, with the chloro group demonstrating tolerance to the reaction conditions [2]. In contrast, the 6-bromoimidazo[1,2-b]pyridazin-3-amine (CAS 1369154-31-3) is described in vendor literature as suitable for Suzuki and Buchwald-Hartwig couplings [3] but lacks a dedicated, peer-reviewed optimization study comparable to the Enguehard 2001 publication for the chloro derivative.

Suzuki coupling Palladium catalysis C-C bond formation Reaction optimization

Highest-Value Application Scenarios for 6-Chloroimidazo[1,2-b]pyridazin-3-amine Based on Quantitative Differentiation Evidence


Reproducing and Extending the BMS-986260 TGFβR1 Inhibitor Series for Immuno-Oncology Research

For medicinal chemistry teams pursuing TGFβR1 inhibitors for immuno-oncology, 6-chloroimidazo[1,2-b]pyridazin-3-amine is the evidence-backed building block of choice. It has been explicitly documented as the key intermediate in the published synthesis of BMS-986260, a TGFβR1 inhibitor with an IC₅₀ of 1.6 nM that demonstrated curative in vivo efficacy in murine colorectal cancer models when combined with anti-PD-1 [1][2]. The published synthetic route is reproducible from this commercially available starting material, and the 6-bromo and 6-trifluoromethyl analogs lack any comparable linkage to a named clinical development candidate. This scenario leverages the BMS-986260 connection (Evidence Item 4) to justify compound selection.

Developing Selective TSPO/PBR Ligands for Neuroinflammation Imaging or Mitochondrial Targeting

Researchers developing ligands for the translocator protein (TSPO, formerly peripheral benzodiazepine receptor) should select the 6-chloro-substituted imidazo[1,2-b]pyridazine scaffold specifically for its demonstrated peripheral-versus-central selectivity. The benchmark compound 3-acetamidomethyl-2-(biphenyl-4′-yl)-6-chloroimidazo[1,2-b]pyridazine achieved a PBR IC₅₀ of 2.8 nM with 0% displacement from central benzodiazepine receptors at 1000 nM, representing a selectivity window exceeding 350-fold [1]. This selectivity is tied to the 6-chloro substitution pattern; the 6-iodo analog exhibits altered selectivity, and the imidazo[1,2-a]pyridine scaffold is less PBR-selective. This scenario is directly supported by Evidence Item 3 on PBR selectivity.

Executing a Scalable, Chromatography-Free Synthesis of 6-Etherified Imidazo[1,2-b]pyridazine for VEGFR2 Kinase Inhibitor Programs

For process chemistry groups requiring scalable synthesis of VEGFR2 kinase inhibitors, the 6-chloro compound uniquely enables a published one-pot-to-SNAr convergent synthesis that is explicitly chromatography-free and designed for bulk supply [1]. The reaction conditions (Cs₂CO₃, DMSO, 100–110 °C) are operationally straightforward and avoid the phase-transfer catalyst (BnNEt₃Cl) and fluoride source (CsF) required for analogous bromo-substituted systems [2]. The 6-unsubstituted analog (CAS 166176-46-1) cannot participate in this strategy without an additional halogenation step. This scenario is supported by Evidence Items 1 and 2 on synthetic accessibility and SNAr yield advantage.

IRAK4 Inhibitor Discovery for MYD88-Mutant Hematologic Malignancies

For oncology programs targeting IRAK4 in MYD88 L265P-mutant diffuse large B-cell lymphoma (DLBCL), the 6-chloroimidazo[1,2-b]pyridazine scaffold provides the only published path to low-nanomolar IRAK4 potency with quantified cellular pathway validation. Published compounds from this series achieved IRAK4 IC₅₀ = 1.3 nM and demonstrated NF-κB pathway inhibition with reduced viability of OCI-LY10 and TMD8 DLBCL cells [1][2]. The 6-bromo analog (CAS 1369154-31-3) is described broadly as useful for kinase inhibitor development but lacks published IRAK4-specific quantitative data , making the 6-chloro compound the sole evidence-supported choice for reproducing these published DLBCL results. This scenario is supported by Evidence Item 5 on IRAK4 kinase inhibition.

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